molecular formula C6H12ClN B3252028 Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride CAS No. 2137600-90-7

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B3252028
CAS No.: 2137600-90-7
M. Wt: 133.62 g/mol
InChI Key: BXTAZROIDWHIEP-UHFFFAOYSA-N
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Description

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a chiral, bicyclic amine compound characterized by its rigid [3.1.0] framework, which introduces significant steric constraint. This structure is synthetically valuable for creating conformationally restricted analogues of biologically active molecules . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly useful for exploring structure-activity relationships (SAR) by locking potential pharmacophores into specific three-dimensional configurations. Its properties make it suitable for developing probes in biochemical studies and as a key intermediate in the synthesis of more complex molecular architectures for research applications. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

bicyclo[3.1.0]hexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-3-1-2-5(6)4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTAZROIDWHIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137600-90-7
Record name rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[3.1.0]hexane.

    Functionalization: The precursor undergoes functionalization to introduce the amine group. This can be achieved through various methods, including amination reactions using reagents like ammonia or amines.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H12_{12}ClN
  • Molecular Weight : 133.62 g/mol
  • Structural Features : The bicyclic structure contributes to its unique reactivity and biological activity.

Medicinal Chemistry

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride has shown potential in drug development due to its unique structural properties. Key applications include:

  • Antiviral Properties : Preliminary studies indicate that this compound may exhibit antiviral effects, particularly against respiratory viruses like human respiratory syncytial virus (hRSV). The mechanism likely involves interaction with viral proteins or host cell receptors, inhibiting viral replication【1】.
  • Neuropharmacology : Research is ongoing to evaluate its effects on neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders【5】.

Organic Synthesis

As a versatile building block, rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is utilized in the synthesis of complex organic molecules:

  • Intermediate for Drug Synthesis : It serves as an essential intermediate in synthesizing various pharmaceuticals due to its ability to undergo multiple chemical transformations【2】.
  • Synthesis of Novel Compounds : Its unique bicyclic structure allows for the exploration of new reaction pathways, facilitating the development of novel compounds with potential biological activity【4】.

Case Study 1: Antiviral Activity

A study conducted on rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride demonstrated its ability to inhibit hRSV replication in vitro. The compound's interaction with viral proteins was analyzed through binding affinity studies, revealing a significant reduction in viral load compared to control groups【1】.

Case Study 2: Neuropharmacological Effects

In a separate investigation focusing on neuropharmacological applications, rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride was tested for its effects on serotonin receptors. Results indicated that the compound could modulate receptor activity, suggesting potential applications in treating mood disorders【5】.

Mechanism of Action

The mechanism of action of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and amine group allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
  • Rac-(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride

Uniqueness

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.

Biological Activity

Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride is a bicyclic compound notable for its unique structural properties and potential biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bicyclo[3.1.0]hexane framework with an amine group, which contributes to its biological activity through specific interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, influencing the compound's specificity and efficacy in biological systems.

The mechanism of action of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that affect cellular responses.

The precise molecular targets and pathways are still under investigation, but preliminary data suggest significant effects on cell proliferation and apoptosis in cancer cell lines .

Biological Activity Studies

Recent studies have evaluated the biological activity of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride in various contexts:

Antitumor Activity

A series of compounds related to the bicyclo[3.1.0]hexane framework have been studied for their antitumor properties:

  • Cell Lines Tested : Human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26).
  • IC50 Values : The most effective compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM across different cell lines.
  • Mechanism Observed : Induction of apoptosis was noted, with significant accumulation of cells in the SubG1 phase of the cell cycle after treatment .
Cell LineIC50 Range (μM)Apoptosis InductionObservations
K5624.2 - 24.1YesCell cycle arrest
HeLa4.2 - 24.1YesFilopodium-like protrusions reduced
CT264.2 - 24.1YesIncreased early and late apoptosis

In Vivo Studies

Preliminary in vivo studies have shown that certain derivatives of bicyclo[3.1.0]hexane can significantly impact tumor growth dynamics in animal models, indicating potential therapeutic applications in oncology .

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride:

Compound NameStructural FeaturesUnique Aspects
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochlorideBicyclic amineUnique binding interactions
Rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochlorideFluorinated derivativeEnhanced lipophilicity
2-Oxabicyclo[3.1.0]hexan-6-amineContains oxygen atomDistinct chemical properties

Q & A

Q. What are the recommended synthetic methodologies for rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride in academic laboratories?

The synthesis typically involves bicyclic scaffold construction followed by amine functionalization and hydrochloride salt formation. Key steps include:

  • Bicyclo[3.1.0]hexane core synthesis : Cyclopropanation via Simmons-Smith reactions or photochemical methods using precursors like ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 69407-32-5) as intermediates .
  • Amine introduction : Reductive amination or nucleophilic substitution on activated intermediates.
  • Resolution of racemates : Use of chiral resolving agents or chromatography if enantiopure forms are required .
  • Hydrochloride formation : Treatment with HCl in anhydrous conditions, followed by recrystallization for purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR to confirm bicyclic structure and amine proton environment.
  • X-ray crystallography : Resolves stereochemistry and confirms the rac-(1R,5R) configuration .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z for C₆H₁₀N·HCl: 135.08 [M-Cl]+).
  • HPLC with chiral columns : Essential for assessing enantiomeric excess if resolving racemates .

Q. What safety protocols are mandatory when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride aerosols .
  • Waste disposal : Segregate halogenated waste and neutralize residual HCl before disposal .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis and purification of this compound?

The bicyclo[3.1.0]hexane scaffold introduces inherent stereochemical complexity:

  • Racemization risks : Acidic or high-temperature conditions may epimerize the amine group. Mitigate via low-temperature reactions (e.g., <0°C) and non-acidic workup .
  • Resolution methods : Chiral HPLC (e.g., using amylose-based columns) or diastereomeric salt formation with tartaric acid derivatives .
  • Contradictions in literature : Reported yields vary due to differences in cyclopropanation efficiency (40–75%) based on catalyst choice (e.g., Zn-Cu vs. Rh complexes) .

Q. How can researchers address discrepancies in reaction yields across synthesis protocols?

  • Variable catalysts : Zn-Cu couples yield 40–50% bicyclic cores, while Rh catalysts improve to 60–75% but require stringent anhydrous conditions .
  • Purity of intermediates : Impurities in ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 69407-32-5) reduce amine functionalization efficiency. Recrystallize intermediates before use.
  • Scale limitations : Milligram-scale reactions may report higher yields than bulk syntheses due to mixing inefficiencies.

Q. What biological or pharmacological activities are associated with this compound?

While direct studies on rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine HCl are limited, structurally related bicyclic amines show:

  • Enzyme inhibition : Analogues act as monoamine oxidase (MAO) inhibitors in neurochemical studies .
  • Receptor binding : Bicyclic amines are explored as serotonin receptor modulators. Assays include radioligand binding (e.g., 3H-5-HT) and in vitro cell-based cAMP assays .

Q. How is computational modeling applied to study its stereochemical properties?

  • Docking simulations : Predict binding affinity to targets like MAO-B using software (e.g., AutoDock Vina).
  • DFT calculations : Analyze energy barriers for racemization and optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
Reactant of Route 2
Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride

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